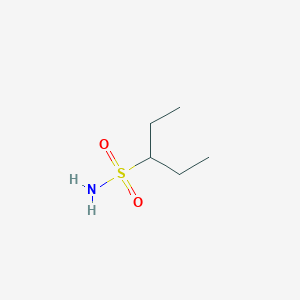

Pentane-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pentane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKISUKMFGBUUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Pentane 3 Sulfonamide

Reactions Involving the Sulfonamide Nitrogen: Alkylation, Acylation, and Arylation

The nitrogen atom of the sulfonamide group in Pentane-3-sulfonamide is a key site for nucleophilic reactions, enabling the introduction of a wide range of substituents.

Alkylation: The N-alkylation of sulfonamides can be achieved through various methods, including the "borrowing hydrogen" approach. This method utilizes alcohols as alkylating agents in the presence of a catalyst. For instance, manganese-catalyzed N-alkylation allows for the reaction of sulfonamides with both benzylic and simple primary aliphatic alcohols, resulting in mono-N-alkylated products in excellent yields. acs.orgorganic-chemistry.org Another approach involves the intermolecular alkylation with trichloroacetimidates, which proceeds under thermal conditions without the need for an external catalyst. organic-chemistry.orgnih.gov This reaction is generally effective for unsubstituted sulfonamides. nih.gov

Table 1: Examples of N-Alkylation Reactions of Sulfonamides

| Alkylating Agent | Catalyst/Conditions | Product Type | Average Yield |

|---|---|---|---|

| Primary Alcohols | Mn(I) PNP pincer catalyst | Mono-N-alkylated sulfonamide | 85% acs.org |

| Trichloroacetimidates | Refluxing toluene | N-alkylated sulfonamide | 70-98% nih.gov |

| Benzylic Alcohols | Copper acetate | N-benzylated sulfonamide | >90% ionike.com |

Acylation: N-acylation of sulfonamides is a common transformation used to introduce acyl groups. researchgate.netnih.gov This can be accomplished using acylating agents like acid anhydrides or acid chlorides. researchgate.net For example, a methodology developed for aryl sulfonamides utilizes a catalytic amount of sulfuric acid in acetonitrile (B52724) for the N-acylation of both primary and secondary sulfonamides with various anhydrides, achieving excellent yields. Catalyst-free conditions have also been reported, where heating a sulfonamide with acetic anhydride in water or neat provides the N-acylated product efficiently. researchgate.net N-acylbenzotriazoles, in the presence of a base like sodium hydride, serve as effective reagents for the acylation of sulfonamides, producing N-acylsulfonamides in high yields. semanticscholar.org

Arylation: The introduction of an aryl group at the sulfonamide nitrogen is typically achieved through cross-coupling reactions. Palladium-catalyzed N-arylation of sulfonamides with aryl chlorides, for instance, can be efficiently carried out under microwave irradiation. nih.gov

Reactions Involving the Sulfonyl Group: Reductions and Oxidations

The sulfur atom in the sulfonyl group of this compound is in a high oxidation state and can undergo reduction. Conversely, while the sulfur is at its highest oxidation state, oxidative reactions can target other parts of the molecule or lead to degradation pathways.

Reductions: The sulfonyl group is generally stable to mild reducing agents. researchgate.net However, its reduction to the corresponding amine can be achieved under harsher conditions. acs.orgyoutube.com Classic methods for the reductive cleavage of sulfonamides often involve dissolving metal reductions, such as using lithium metal in liquid ammonia. acs.orgyoutube.com More recently, neutral organic super-electron-donors have been shown to reductively cleave arenesulfonamides. strath.ac.uk Photocatalytic methods using thioureas as organophotocatalysts in the presence of a reducing agent also enable the cleavage of the N-S bond under mild conditions. researchgate.net

Cyclization Reactions and Annulation Strategies Utilizing this compound Moieties

While this compound itself is acyclic, its derivatives can be employed in various cyclization and annulation strategies to construct cyclic structures, including valuable sultams (cyclic sulfonamides).

One strategy involves the use of vinyl sulfonamides as key building blocks. These can be armed with other functional groups, such as alkynes or alkenes, to undergo intramolecular reactions like the Pauson-Khand cyclization, ring-closing enyne metathesis, or intramolecular Heck reactions to form diverse sultam scaffolds. nih.gov

Radical cyclizations of unsaturated sulfonamides (ene sulfonamides) provide another powerful route to cyclic structures. nih.gov The process typically involves the cyclization of a radical onto the double bond, followed by the elimination of a sulfonyl radical to yield a cyclic imine. nih.gov This methodology allows for the formation of fused and spirocyclic systems with five-, six-, and seven-membered rings. nih.gov Furthermore, cationic cyclizations of homoallylic sulfonamides catalyzed by strong acids like triflic acid can lead to the formation of pyrrolidines. researchgate.net Cobalt-catalyzed C-H/N-H annulation of aryl sulfonamides with allenes or alkynes provides a direct route to C-N axially chiral sultams. rsc.org

Palladium-Catalyzed Coupling Reactions in this compound Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis and offers powerful tools for the functionalization of sulfonamides.

One of the most significant applications is in C-N cross-coupling reactions to form N-aryl sulfonamides. These reactions typically couple a sulfonamide with an aryl halide. For example, an efficient palladium-catalyzed coupling of sulfonamides and aryl chlorides has been developed. nih.gov The choice of ligand is crucial for the success of these couplings. thieme-connect.de

Palladium catalysis also enables the C-H functionalization of sulfonamide-containing molecules. The sulfonamide group can act as a directing group to achieve site-selective arylation of C-H bonds. researchgate.net For instance, the backbones of N-sulfonated peptides can direct the site-specific arylation of a benzylsulfonamide moiety. nih.govacs.org A palladium-catalyzed Negishi-type α-arylation of sulfonamides with aryl bromides allows for the synthesis of α-branched sulfonamides. organic-chemistry.org Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids provides a route to arylsulfonyl chlorides, which can then be reacted in situ with amines to form sulfonamides. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Sulfonamide Functionalization

| Reaction Type | Coupling Partners | Key Feature |

|---|---|---|

| C-N Cross-Coupling | Sulfonamide + Aryl Halide | Formation of N-Aryl Sulfonamides nih.gov |

| C-H Arylation | Sulfonamide Derivative + Aryl Source | Site-selective functionalization directed by the sulfonamide group researchgate.netnih.govacs.org |

| α-Arylation | Sulfonamide + Aryl Bromide | Synthesis of α-branched sulfonamides organic-chemistry.org |

| Chlorosulfonylation | Arylboronic Acid + [SO₂Cl]⁺ Source | Convergent synthesis of aryl sulfonamides nih.gov |

Radical Reactions and Their Application in this compound Modification

The sulfonamide functional group, often considered relatively inert, can be activated to participate in radical reactions, opening up novel avenues for its modification. nih.govacs.org A key strategy involves the conversion of the sulfonamide into a precursor that can generate a sulfonyl radical. nih.govacs.orgresearchgate.net

A metal-free, photocatalytic approach has been developed for the late-stage functionalization of sulfonamides. nih.govacs.orgresearchgate.net In this methodology, primary sulfonamides are first converted into N-sulfonylimines. nih.govacs.org Under visible light irradiation in the presence of a photocatalyst, these imines can undergo a controlled fragmentation to generate a key sulfonyl radical intermediate. nih.govacs.org This sulfonyl radical can then be trapped by various radical acceptors, such as alkenes, in a hydrosulfonylation process to form complex sulfones. acs.orgresearchgate.net This strategy is applicable to a wide range of pharmaceutically relevant molecules. acs.org

Sulfamides, which are structurally related to sulfonamides, can serve as amine surrogates to direct radical-mediated chlorination at remote aliphatic C-H bonds. researchgate.net The reaction proceeds through a sulfamidyl radical intermediate that engages in a 1,6-hydrogen-atom transfer (HAT) process. researchgate.net While this has been demonstrated for sulfamides, it highlights the potential for radical-based C-H functionalization guided by sulfonamide-related groups.

Spectroscopic Characterization and Advanced Structural Elucidation of Pentane 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Pentane-3-sulfonamide, due to its molecular symmetry, the pentyl group presents three distinct proton environments (Hᵃ, Hᵇ, Hᶜ) and three unique carbon environments (Cᵃ, Cᵇ, Cᶜ), in addition to the amine protons of the sulfonamide group.

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Complete Assignment

One-dimensional (¹H and ¹³C) NMR provides initial data, but multidimensional techniques are required for unambiguous assignment of each signal.

¹H and ¹³C NMR: In the ¹H NMR spectrum, the terminal methyl protons (Hᵃ) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons (Hᵇ). The methylene protons (Hᵇ) would present as a complex multiplet due to coupling with both Hᵃ and the methine proton Hᶜ. The methine proton (Hᶜ), being attached to the same carbon as the electron-withdrawing sulfonamide group, would be the most deshielded of the alkyl protons. The sulfonamide (-NH₂) protons typically appear as a broad singlet. In the ¹³C NMR spectrum, the methine carbon (Cᶜ) would be the most downfield signal due to the direct attachment of the sulfonyl group, followed by Cᵇ and then the most upfield signal from the terminal methyl carbon Cᵃ. rsc.orgdocbrown.infospectrabase.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network. Cross-peaks would confirm the connectivity within the pentyl chain, showing correlations between Hᵃ/Hᵇ and Hᵇ/Hᶜ. This is fundamental in tracing the proton sequence from one end of the chain to the other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. columbia.edu For this compound, it would show cross-peaks connecting Hᵃ to Cᵃ, Hᵇ to Cᵇ, and Hᶜ to Cᶜ, allowing for the definitive assignment of each carbon signal based on the more easily assigned proton spectrum.

A summary of predicted NMR data is presented below.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| -CH₃ (a) | ~0.9 (triplet) | ~14 | COSY: Hᵇ; HSQC: Cᵃ; HMBC: Cᵇ, Cᶜ |

| -CH₂- (b) | ~1.7 (multiplet) | ~28 | COSY: Hᵃ, Hᶜ; HSQC: Cᵇ; HMBC: Cᵃ, Cᶜ |

| -CH- (c) | ~3.0 (multiplet) | ~60 | COSY: Hᵇ; HSQC: Cᶜ; HMBC: Cᵃ, Cᵇ |

| -NH₂ | ~4.5 (broad singlet) | - | - |

Solid-State NMR for Crystalline Forms and Polymorphs

For crystalline materials, solid-state NMR (ssNMR) provides valuable information about the local environment of nuclei in the solid lattice. wikipedia.org Sulfonamides are known to form stable crystals and can exhibit polymorphism, where different crystalline forms of the same compound exist. dur.ac.uk These polymorphs can have distinct physical properties.

ssNMR techniques, such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS), can distinguish between different polymorphic forms. Each unique crystal lattice arrangement would result in slightly different chemical shifts for the carbons and nitrogens due to variations in intermolecular interactions, such as hydrogen bonding, and molecular conformation. dur.ac.uk Thus, ssNMR serves as a powerful, non-destructive method to identify and characterize the solid forms of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the sulfonamide group. Two distinct bands for the N-H stretching vibrations (asymmetric and symmetric) of the primary amine are expected in the 3400-3200 cm⁻¹ region. rsc.orgrsc.org The sulfonyl group (-SO₂) would produce two very strong and characteristic absorption bands: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. rsc.orgresearchgate.net Additionally, absorptions corresponding to the alkyl C-H stretching would be observed just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, the S=O symmetric stretch is often strong in the Raman spectrum. This technique is particularly useful for studying low-frequency modes related to the crystal lattice in solid samples, making it a valuable tool for distinguishing between polymorphs. nih.govspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | IR |

| C-H Alkyl Stretch | 2960 - 2850 | IR, Raman |

| S=O Asymmetric Stretch | 1350 - 1310 | IR |

| S=O Symmetric Stretch | 1160 - 1140 | IR, Raman |

| S-N Stretch | 920 - 890 | IR |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₅H₁₃NO₂S), the calculated monoisotopic mass is 151.06670 Da.

Under mass spectrometric conditions, the molecular ion will undergo fragmentation, creating a unique pattern that aids in structural elucidation. nih.gov The fragmentation of this compound would likely involve cleavage of the C-C and C-S bonds. docbrown.infolibretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the sulfonamide group is a probable pathway. This would result in the loss of an ethyl radical (•C₂H₅, mass 29), leading to a significant fragment ion at m/z 122.

C-S Bond Cleavage: The bond between the pentyl group and the sulfur atom can break, leading to fragments corresponding to the pentyl cation (C₅H₁₁⁺, m/z 71) or the [SO₂NH₂]⁺ fragment.

Rearrangements: Complex rearrangements, common in sulfonamides, can also occur, leading to other characteristic fragment ions. nih.gov

| Predicted Fragment Ion | Formula | m/z (Nominal) | Proposed Origin |

| [M - C₂H₅]⁺ | C₃H₈NO₂S⁺ | 122 | Loss of ethyl radical |

| [M - SO₂NH₂]⁺ | C₅H₁₁⁺ | 71 | Cleavage of C-S bond |

| [C₂H₅]⁺ | C₂H₅⁺ | 29 | Cleavage of C-C bond |

X-ray Crystallography for Definitive Three-Dimensional Structure and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. mdpi.com For this compound, which is expected to be a crystalline solid, this technique would yield exact bond lengths, bond angles, and torsion angles. wikipedia.org

This analysis would confirm the tetrahedral geometry around the sulfur atom and provide insight into the preferred conformation of the flexible pentyl chain within the crystal lattice. Most importantly, it would elucidate the intermolecular interactions that govern the crystal packing. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), and it is expected to form extensive hydrogen-bonding networks that define the supramolecular architecture of the solid. mdpi.comresearchgate.netresearchgate.net

| Structural Parameter | Expected Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| N-S-C Bond Angle | ~107° |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The technique is most sensitive to molecules containing chromophores, such as conjugated π-systems.

This compound lacks any significant chromophores. The alkyl chain is fully saturated, and the sulfonamide group does not possess extensive conjugation. mdpi.com Consequently, it is not expected to show significant absorption in the standard UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at very short wavelengths (e.g., < 220 nm), corresponding to high-energy n → σ* transitions of the lone pair electrons on the nitrogen and oxygen atoms.

Computational Chemistry and Theoretical Studies on Pentane 3 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netindexcopernicus.com For Pentane-3-sulfonamide, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are used to optimize the molecular geometry to its lowest energy state. nih.gov

These calculations provide key insights into the molecule's electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. indexcopernicus.com For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms and the nitrogen atom of the sulfonamide group, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amide group would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.

Quantum chemical descriptors derived from DFT calculations can quantify the molecule's reactivity.

| Quantum Chemical Descriptor | Typical Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.28 | Electron-donating capability |

| LUMO Energy | 0.05 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔEHOMO-LUMO) | 0.33 | Chemical reactivity and stability |

| Chemical Hardness (η) | 0.165 | Resistance to change in electron configuration |

| Electronegativity (χ) | 0.115 | Power to attract electrons |

| Global Electrophilicity Index (ω) | 0.04 | Propensity to accept electrons |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexibility of the pentyl chain in this compound gives rise to multiple possible conformations, each with a different energy level. Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

The pentane (B18724) backbone can exist in several staggered conformations, including trans-trans (TT), trans-gauche (TG), and gauche-gauche (G+G+ or G+G-). researchgate.net The G+G- conformation often leads to a high-energy "syn-pentane" interaction, a form of steric repulsion that destabilizes the structure. fccc.edunih.gov Therefore, linear or near-linear conformations like TT and TG are generally more stable. researchgate.netresearchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the potential energy surface of this compound. These methods can model the molecule's dynamic behavior and map out the energy landscape, identifying local and global energy minima corresponding to stable conformers. The analysis would involve systematic rotation around the C-C bonds of the pentyl chain and the C-S and S-N bonds of the sulfonamide group to build a comprehensive picture of its conformational space.

| Conformer (Pentyl Chain) | Relative Energy (kcal/mol) | Key Dihedral Angles (C1-C2-C3-C4 / C2-C3-C4-C5) | Expected Population at 298 K (%) |

|---|---|---|---|

| trans-trans (TT) | 0.00 | ~180° / ~180° | ~65% |

| trans-gauche (TG) | ~0.62 | ~180° / ~60° | ~30% |

| gauche-gauche (G+G+) | ~1.07 | ~60° / ~60° | ~4% |

| gauche-gauche (G+G-) | >3.00 | ~60° / -60° | <1% |

Note: Relative energies are based on high-level theoretical studies of n-pentane and represent the stability of the hydrocarbon tail. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data that can be compared with experimental results to confirm molecular structure. nih.govnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). scielo.br For this compound, calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The predicted spectrum for the pentyl group would be expected to show distinct signals for the protons on C3, C2/C4, and C1/C5, reflecting the molecule's symmetry. docbrown.info Recent advancements using Graph Neural Networks (GNNs) combined with DFT data have shown high accuracy in predicting chemical shifts. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. The predicted spectrum for this compound would show characteristic vibrational modes, such as the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1350 cm-1 and 1150 cm-1, respectively), N-H stretching, and various C-H stretching and bending modes from the pentyl chain. mdpi.com

| Atom/Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| CH (C3) | ~3.2 - 3.5 | ~60 - 65 |

| CH2 (C2, C4) | ~1.7 - 1.9 | ~30 - 35 |

| CH3 (C1, C5) | ~0.9 - 1.1 | ~13 - 15 |

| NH2 | ~4.5 - 5.5 (variable) | N/A |

Note: Predicted shifts are illustrative and based on general values for alkanes and sulfonamides.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energies. For this compound, this could be applied to understand its synthesis, such as the reaction between pentane-3-sulfonyl chloride and ammonia, or its reactivity in processes like hydrolysis. organic-chemistry.orgresearchgate.net

By mapping the reaction pathway from reactants to products, researchers can identify the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. Solvent effects can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic simulation of reaction conditions. researchgate.net This analysis helps clarify whether a reaction proceeds, for example, through an SN2 or other mechanism. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design and materials science to correlate a molecule's structure with its biological activity or physical properties. nih.govnih.gov

For the development of analogs based on this compound, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity (e.g., enzyme inhibition). researchgate.net Then, a wide range of molecular descriptors would be calculated for each analog. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D shape of the molecule.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

Hydrophobic and Electronic: LogP, polar surface area, Hammett constants.

Using machine learning or multiple linear regression, a mathematical model is built that links a selection of these descriptors to the observed activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts toward more potent and effective compounds.

Molecular Docking and Protein-Ligand Interaction Studies (In Silico Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is fundamental in structure-based drug design for understanding how a molecule like this compound might exert a biological effect. nih.gov

The process involves placing the 3D structure of this compound into the active site of a target protein (e.g., carbonic anhydrase, a common target for sulfonamides, or a bacterial enzyme like dihydropteroate (B1496061) synthase). nih.gov A scoring function then evaluates thousands of possible binding poses, ranking them based on estimated binding affinity. mdpi.com

The results provide an in silico model of the protein-ligand complex, revealing key interactions. For this compound, these interactions would likely include:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), capable of forming strong interactions with amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The nonpolar pentyl chain can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues like valine, leucine, and isoleucine, contributing significantly to binding affinity. researchgate.net

Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen can coordinate with a metal ion (e.g., Zn2+) in the active site.

These studies provide a rational basis for designing improved analogs with enhanced binding affinity and selectivity. nih.govyoutube.com

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the compound "this compound" to generate the detailed article as requested in the provided outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on this compound that adheres to the strict outline provided. To do so would require speculation beyond the available scientific evidence.

For information on the broader class of compounds, research on "sulfonamide derivatives" is extensive. This body of literature covers in detail the topics listed in the outline, such as:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthetase.

Antimicrobial Spectrum: The antibacterial and antifungal properties of various sulfonamide derivatives have been widely studied.

Structure-Activity Relationships (SAR): Extensive SAR studies exist for different classes of sulfonamide derivatives, guiding the development of new therapeutic agents.

Interaction with Biological Targets: Research has detailed the molecular interactions of sulfonamides with their enzymatic and cellular targets.

Agrochemical Applications: Certain sulfonamide derivatives have been developed and are used as herbicides and pesticides.

Should you wish to proceed with an article on the broader topic of sulfonamide derivatives , the requested outline can be comprehensively addressed using available scientific literature.

Advanced Analytical and Separation Methodologies for Pentane 3 Sulfonamide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantification of Pentane-3-sulfonamide. The separation is typically achieved using a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase. The choice of column and mobile phase composition is critical for achieving optimal separation from impurities and related substances.

A common stationary phase for the analysis of small, polar molecules like this compound is a C18 (octadecylsilyl) column. These columns provide a hydrophobic surface that interacts with the nonpolar aspects of the analyte. For enhanced retention and better peak shape of polar compounds, end-capped C18 columns are often preferred to minimize interactions with residual silanol (B1196071) groups.

The mobile phase composition is a key variable in optimizing the separation. A typical mobile phase for the analysis of sulfonamides is a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a buffer, often at a slightly acidic pH, helps to maintain the analyte in a consistent ionization state, leading to reproducible retention times and improved peak symmetry. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is frequently employed to ensure the timely elution of any less polar impurities.

Detection is most commonly performed using an ultraviolet (UV) detector, as the sulfonamide functional group exhibits some UV absorbance. The selection of an appropriate wavelength is crucial for sensitivity and is typically determined by acquiring the UV spectrum of this compound.

| Parameter | Typical Conditions for this compound Analysis |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the third carbon atom of the pentane (B18724) chain, it exists as a pair of enantiomers. In many research contexts, particularly in pharmacology and toxicology, it is essential to separate and quantify these enantiomers. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most effective technique for this purpose.

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including sulfonamides. nih.govresearchgate.net The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The mobile phase in chiral HPLC is typically a nonpolar organic solvent system, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The choice and proportion of the modifier can significantly influence the enantioselectivity and resolution. For ionizable compounds like this compound, the addition of a small amount of an acidic or basic additive to the mobile phase can improve peak shape and resolution.

| Parameter | Typical Conditions for Chiral Separation of this compound |

| Stationary Phase | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, due to its polarity and potential for thermal degradation, is not ideally suited for direct GC-MS analysis. However, through a process of chemical derivatization, it can be converted into a more volatile and less polar derivative that is amenable to GC-MS analysis.

Derivatization typically targets the active hydrogen atoms in the sulfonamide group. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylation can be employed to increase the volatility of the molecule. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion.

Once derivatized, the compound can be separated on a nonpolar capillary GC column, such as one coated with a dimethylpolysiloxane stationary phase. The mass spectrometer provides highly selective and sensitive detection, and the resulting mass spectrum can be used for structural confirmation by analyzing the fragmentation pattern of the derivatized molecule.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC for the analysis of charged species. nih.govnih.govresearchgate.net As an amphoteric compound, this compound can be analyzed in its anionic or cationic form depending on the pH of the background electrolyte (BGE). Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of small molecules. nih.govnih.gov

In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. A fused-silica capillary is filled with a BGE, and a high voltage is applied across the capillary. The choice of BGE is critical and typically consists of a buffer such as phosphate (B84403) or borate (B1201080) at a specific pH to control the ionization of the analyte and the electroosmotic flow (EOF). nih.gov The high efficiency of CE allows for the separation of closely related impurities.

| Parameter | Typical Conditions for this compound Analysis by CZE |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 7.0 |

| Applied Voltage | 20 kV |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Coupled Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification (in research contexts)

For the analysis of this compound at trace levels in complex matrices, such as in environmental or biological samples, and for the identification of its potential metabolites in research studies, the use of coupled or hyphenated techniques is indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used of these techniques. researchgate.netmolnar-institute.comjfda-online.comnih.govjfda-online.comnih.gov

The LC component of the system provides the initial separation of the target analyte from the matrix components, similar to the HPLC methods described earlier. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte in the gas phase.

The tandem mass spectrometer (MS/MS) provides two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated or deprotonated this compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of the analyte at very low concentrations. nih.gov

In metabolite identification studies, the high-resolution mass spectrometry capabilities of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers are often employed. These instruments can provide accurate mass measurements of both the parent drug and its metabolites, which aids in the elucidation of their elemental composition and chemical structures.

Sample Preparation and Extraction Techniques for Complex Matrices in Research

The successful analysis of this compound in complex matrices, such as soil, water, or biological fluids, is highly dependent on the sample preparation and extraction techniques employed. The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it to a level that is suitable for the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of sulfonamides from liquid samples. molnar-institute.com For this compound, a reversed-phase SPE sorbent, such as a polymeric sorbent or a C18-bonded silica, can be used. The sample is loaded onto the conditioned SPE cartridge, interfering components are washed away, and the analyte is then eluted with a small volume of an organic solvent. The choice of sorbent and elution solvent must be carefully optimized to achieve high recovery of the analyte.

For solid samples, such as soil or tissue, an initial extraction step is required to transfer the analyte into a liquid phase. Techniques such as pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE) with an appropriate solvent can be employed. nih.gov The resulting extract can then be further cleaned up using SPE or other techniques before analysis.

A more recent and simplified approach to sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov This technique involves an initial extraction with an organic solvent, followed by a partitioning step with salts to separate the aqueous and organic layers. A subsequent dispersive solid-phase extraction (d-SPE) step is then used to remove interfering matrix components. While originally developed for pesticide residue analysis in food, the QuEChERS methodology has been adapted for the extraction of a wide range of analytes, including sulfonamides, from various matrices. nih.gov

Future Directions and Emerging Research Areas for Pentane 3 Sulfonamide

Rational Design and Synthesis of Next-Generation Pentane-3-sulfonamide Analogs

The rational design of next-generation analogs of this compound is a forward-looking area focused on creating molecules with precisely tailored properties. This approach moves beyond traditional trial-and-error methods by using a deep understanding of structure-activity relationships (SAR) to make targeted chemical modifications. nih.govyoutube.com For a simple scaffold like this compound, this involves strategic alterations to either the pentyl group or the sulfonamide moiety to influence its physical, chemical, and biological characteristics.

Key strategies in the rational design of such analogs include:

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, like carboxylic acids, which allows it to form similar hydrogen bond interactions. researchgate.net Designing analogs might involve replacing parts of the pentane (B18724) chain with rings or other functional groups to enhance metabolic stability or target engagement. researchgate.net

Structure-Based Design: By understanding how sulfonamides interact with biological targets, such as enzymes, researchers can design analogs with improved affinity and selectivity. acs.orgnih.gov While this compound itself may not have a known potent biological activity, it serves as a foundational structure for developing derivatives that could, for example, fit into the active site of a target protein.

Polarity and Druglikeness Modification: Introducing polar groups or modifying the carbon skeleton can improve the pharmacological properties of molecules. acs.org For instance, creating sulfonamide analogues of complex natural products has been shown to enhance bioavailability and antitumor activity. acs.org

The synthesis of these rationally designed analogs leverages modern organic chemistry to build molecular complexity and diversity. The goal is to create libraries of novel compounds based on the this compound core, which can then be screened for desired applications, from medicinal chemistry to materials science.

Exploration of Novel Reaction Pathways and Catalytic Systems for Synthesis

The synthesis of sulfonamides, including simple structures like this compound, is a mature field, yet there is continuous innovation aimed at developing more efficient, sustainable, and versatile reaction pathways. ijarsct.co.in Traditional methods often rely on the reaction of a sulfonyl chloride with an amine, but contemporary research focuses on novel catalytic systems that offer milder reaction conditions, broader substrate scope, and higher atom economy. frontiersrj.comcbijournal.com

Emerging synthetic strategies applicable to this compound and its derivatives include:

Transition Metal Catalysis: Catalytic systems based on palladium, copper, and rhodium have been developed for the construction of the crucial S-N bond in sulfonamides. frontiersrj.comthieme-connect.com For example, copper-catalyzed N-arylation of sulfonamides with boronic acids and rhodium-catalyzed oxidative coupling with aldehydes represent advanced methods for creating diverse sulfonamide derivatives. frontiersrj.com

Photoredox Catalysis: Light-mediated reactions offer a green and powerful alternative for synthesizing sulfonamides. thieme-connect.com Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from a variety of starting materials under ambient conditions. thieme-connect.com

Three-Component Reactions: Methods that combine three different starting materials in a single step, such as N-tosylhydrazones, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine, provide a rapid and efficient route to structurally diverse sulfonamides without the need for potentially unstable sulfonyl halide intermediates. researchgate.net

These advanced synthetic methods not only provide new ways to access known sulfonamides but also open the door to creating novel analogs that were previously difficult to synthesize.

| Catalyst System | Reactants | Product | Key Advantage |

| Palladium (Pd) | N-tosylhydrazones, MBH carbonates | Sulfonamide | High selectivity at room temperature. acs.org |

| Copper (Cu) | Arylboronic acids, primary sulfonamides | N-aryl sulfonamides | High yields for cross-coupling reactions. frontiersrj.com |

| Rhodium (Rh) | Sulfonamides, aldehydes | N-sulfonylcarboxamides | Single-step oxidative coupling. frontiersrj.com |

| Metal-Free Photoredox | Thiols, phenylhydrazines, Eosin Y | Sulfonamides | Eco-friendly and operates under mild conditions. thieme-connect.com |

Advanced Materials Science Applications (e.g., Polymer Chemistry, Self-Assembly)

The sulfonamide functional group possesses unique properties, such as strong hydrogen bonding capability, thermal stability, and polarity, making it an attractive component for advanced materials. researchgate.netrsc.org While research has often focused on aromatic sulfonamides, the principles can be extended to simple alkylsulfonamides like this compound as building blocks for new materials.

Polymer Chemistry: Sulfonamides can be incorporated into polymer structures to create materials with specialized functions.

Proton-Conducting Materials: The acidic nature of the sulfonamide N-H proton makes it suitable for applications in proton exchange membranes for fuel cells. Sulfamide, a simple sulfonamide, has been studied for its ability to act as a solvent for acidic protons. rsc.org

Functional Polymers: Polymers can be created with sulfonamide groups in the backbone or as side chains. For example, poly(thioester sulfonamide)s have been synthesized via ring-opening copolymerization, creating well-defined polymers with highly alternating structures. nih.gov Similarly, poly(styrene oxide) functionalized with a sulfonamide group has been shown to have high thermal stability. rsc.org The decomposition of related sulfonimidates at elevated temperatures has also been used as a novel route to sulfur-containing polymers. rsc.org

Self-Assembly and Supramolecular Chemistry: The directional hydrogen bonding of the -SO₂NH- group can be exploited to guide the self-assembly of molecules into ordered supramolecular structures. This could be used to create gels, liquid crystals, or other organized materials.

Future research could explore how the flexible pentyl chain of this compound influences the packing and properties of such materials, potentially leading to new soft materials with tunable characteristics.

Interdisciplinary Research with Biophysics and Structural Biology

Interdisciplinary research combining chemistry with biophysics and structural biology is crucial for understanding how sulfonamide-containing molecules interact with biological systems at a molecular level. nih.gov Although simple alkylsulfonamides like this compound are not known for potent biological activity, they can serve as fragments or starting points for designing molecules that are. The sulfonamide moiety is a key pharmacophore in many drugs, and studying its interactions is fundamental to medicinal chemistry. nih.govijpsjournal.com

Key research areas include:

Protein-Ligand Interactions: Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are used to quantify the binding affinity and thermodynamics of sulfonamides with target proteins. nih.govrsc.org For example, studies on the interaction between sulfonamide drugs and proteins like myoglobin (B1173299) or serum albumin help elucidate their binding mechanisms and stability. nih.gov

Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution, three-dimensional structures of sulfonamides bound to their protein targets. nih.govchemrxiv.orgacs.org These studies have been particularly insightful for understanding how sulfonamide inhibitors bind to enzymes like carbonic anhydrase, revealing key interactions that can be exploited for designing more potent and selective drugs. nih.govresearchgate.net

Computational Modeling: Molecular docking and molecular dynamics simulations complement experimental data by predicting binding modes and exploring the dynamic behavior of sulfonamide-protein complexes. nih.gov

By studying the biophysical and structural aspects of how even simple sulfonamides interact with proteins, researchers can build a foundational understanding that aids in the rational design of more complex and effective therapeutic agents. chemrxiv.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction for this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. azolifesciences.com For a scaffold like this compound, these computational tools can be used to explore a vast chemical space of potential derivatives and predict their properties without the need for extensive, time-consuming synthesis and testing.

Predictive Modeling: ML models, such as random forests and artificial neural networks, can be trained on large datasets of known sulfonamides to predict various properties of new, hypothetical analogs. researchgate.netnih.gov These properties can include biological activity against a specific target, physicochemical properties (e.g., solubility, stability), and potential toxicity. For example, ML models have been used to predict the adsorption of sulfonamide antibiotics by biochar, demonstrating their utility in environmental science applications. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR approaches can identify structural features that are critical for a molecule's activity, helping to guide the rational design of more potent compounds. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. By providing the model with a set of desired characteristics (e.g., high binding affinity to a target, low toxicity), it can generate novel sulfonamide structures that have never been synthesized before.

Reaction Prediction: AI can also assist in the synthesis of new compounds by predicting the outcomes of chemical reactions or even suggesting optimal reaction conditions, thereby streamlining the experimental workflow. azolifesciences.com

The application of AI and ML to the this compound scaffold allows for a data-driven approach to designing next-generation molecules with desired functions, significantly reducing the time and cost associated with traditional discovery pipelines.

Development of Chemoinformatic Databases for Sulfonamide Chemical Space

Chemoinformatic databases are essential digital repositories that store, organize, and provide access to vast amounts of chemical and biological data. osdd.net These resources are the backbone of modern computational chemistry and drug discovery, enabling researchers to analyze the chemical space of compound classes like sulfonamides. acs.org While there are no databases dedicated exclusively to this compound, numerous large-scale databases contain information on a wide range of sulfonamides and are critical for future research.

These databases are indispensable for:

Virtual Screening: Identifying potential drug candidates by computationally screening millions of compounds for their ability to bind to a biological target. neovarsity.org

Data Mining: Analyzing structure-activity relationships across large datasets to guide the design of new molecules.

Property Prediction: Providing the data needed to train the machine learning models discussed in the previous section.

| Database | Description | Relevance to Sulfonamide Research |

| PubChem | A public repository maintained by the NCBI containing information on chemical substances and their biological activities. osdd.netneovarsity.org | Contains data for millions of compounds, including many sulfonamides, linking chemical structures to bioassay results. |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties and their activities against various targets. osdd.netneovarsity.orgebi.ac.uk | Provides quantitative bioactivity data (e.g., IC₅₀, Kᵢ) for sulfonamides, crucial for SAR studies and drug discovery. |

| ZINC | A free database of commercially available compounds formatted for virtual screening. osdd.netneovarsity.org | Offers billions of 3D structures, including sulfonamides, that are "ready-to-dock" for computational drug discovery efforts. |

| Protein Data Bank (PDB) | The primary repository for 3D structural data of large biological molecules, including proteins and nucleic acids. neovarsity.org | Contains crystal structures of proteins in complex with sulfonamide-based ligands, providing essential insights for structure-based drug design. |

The continued growth and curation of these databases are vital for advancing research on sulfonamides, allowing scientists to build upon existing knowledge to explore new frontiers in chemistry and biology.

Environmental Fate and Degradation Studies of Sulfonamide Scaffolds in Academic Contexts

The widespread use of sulfonamide antibiotics in human and veterinary medicine has led to their presence in various environmental compartments, such as soil, water, and sediment, raising concerns about their persistence and potential ecological impact. nih.gov Academic research into the environmental fate and degradation of sulfonamide scaffolds is crucial for understanding and mitigating these risks.

Key areas of investigation include:

Biodegradation: This is a primary pathway for the removal of sulfonamides from the environment. nih.gov Research focuses on identifying microorganisms (bacteria, fungi) capable of breaking down the sulfonamide structure and elucidating the metabolic pathways involved. nih.gov Factors influencing biodegradation rates, such as soil type, temperature, pH, and the initial concentration of the sulfonamide, are also studied. nih.gov

Abiotic Degradation: Non-biological processes also contribute to the breakdown of sulfonamides. Photodegradation, or the breakdown by sunlight, is a significant pathway, particularly in surface waters. tandfonline.com Studies investigate the kinetics of photodegradation and identify the resulting transformation products. tandfonline.com

Transformation Products: The degradation of a parent sulfonamide compound can lead to the formation of various transformation products, which may themselves have biological activity or be more persistent than the original molecule. nih.gov A major focus of environmental studies is to identify these products and assess their potential toxicity.

Persistence and Sorption: The persistence of sulfonamides in the environment is influenced by their tendency to sorb (bind) to soil and sediment particles, which can affect their bioavailability and susceptibility to degradation. acs.org

Studies have shown that the degradation of sulfonamides can proceed through various pathways, including modification of the aniline (B41778) amine group, cleavage of the S-N sulfonamide bond, or extrusion of SO₂. nih.gov Understanding these processes for a range of sulfonamide structures, from simple scaffolds to complex drugs, is essential for predicting their environmental behavior and developing strategies to minimize their impact.

| Degradation Pathway | Description | Typical Environment |

| Biodegradation | Microbial metabolism breaks down the sulfonamide molecule. nih.gov | Soil, water, sediment, wastewater treatment plants. |

| Photodegradation | Breakdown initiated by the absorption of UV light from the sun. tandfonline.com | Surface waters. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. nih.gov | Chemical and biological degradation. |

| S-N Bond Cleavage | The bond between the sulfur and nitrogen atoms in the sulfonamide group is broken. nih.gov | Chemical and biological degradation. |

| SO₂ Extrusion | The sulfur dioxide group is removed from the molecule. nih.gov | Primarily in six-membered heterocyclic ring-substituted sulfonamides. |

Q & A

Q. What are the most efficient synthetic routes for Pentane-3-sulfonamide, and how can reaction purity be optimized?

Methodological Answer: A validated method involves solid-support synthesis using marine sponge/nano-CuO as a catalyst under mild, base-free conditions. Key steps include:

- Reacting sulfonyl chlorides with amines on a solid phase to minimize side reactions.

- Monitoring reaction progress via TLC (silica gel plates with UV254 detection).

- Purifying products using column chromatography and verifying purity via NMR (400 MHz) and IR spectroscopy (Perkin-Elmer RXI spectrometer).

- Optimizing yields by adjusting catalyst loading (10–15 wt%) and reaction time (6–12 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Prioritize the following:

- IR Spectroscopy : Identify sulfonamide S=O asymmetric/symmetric stretching bands (1320–1360 cm) and N-H bending (1540–1650 cm).

- NMR : Look for sulfonamide proton signals (δ 1.2–1.5 ppm for aliphatic CH, δ 2.8–3.2 ppm for SO-adjacent protons).

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to confirm absence of unreacted amines or sulfonyl chlorides. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers ensure compliance with pharmacopeial standards when quantifying this compound in formulations?

Methodological Answer: Follow USP guidelines for sulfonate analogs (e.g., Sodium 1-Pentanesulfonate):

- Use HPLC with a C18 column, mobile phase (acetonitrile:buffer, pH 2.5), and UV detection at 210 nm.

- Validate methods for linearity (R > 0.995), precision (%RSD < 2%), and recovery (98–102%).

- Reference standards must be traceable to NIST or pharmacopeial sources. Document instrument calibration and batch-specific validation .

Q. What experimental protocols are recommended to assess this compound’s solubility and stability under varying conditions?

Methodological Answer:

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Quantify via UV spectrophotometry.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS.

- Report results with instrument precision (e.g., ±0.01 mg/mL) and statistical significance (p < 0.05) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers away from ignition sources (flash point ~150°C).

- Dispose of waste via neutralization (10% NaOH) followed by incineration.

- Document SOPs in the Laboratory Safety Manual, referencing OSHA and institutional guidelines .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated, and what computational tools support this analysis?

Methodological Answer:

- Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

- Use density functional theory (DFT) simulations (Gaussian 16) to model transition states and activation energies.

- Validate mechanisms with isotopic labeling (e.g., -amine reactants) and MS fragmentation patterns .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Q. How can thermodynamic properties (e.g., enthalpy of formation) of this compound be determined experimentally?

Methodological Answer:

- Use bomb calorimetry to measure combustion enthalpy (Δ).

- Calculate formation enthalpy (Δ) via Hess’s Law, referencing standard enthalpies of CO, HO, and SO.

- Report uncertainties (±2 kJ/mol) and validate with computational data (NIST SUBSTAN database) .

Q. What methodologies assess this compound’s bioactivity, and how can false positives be minimized?

Methodological Answer:

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Synthesize analogs with systematic substitutions (e.g., alkyl chain length, electron-withdrawing groups).

- Corrogate bioactivity data (IC, logP) using QSAR models (e.g., CoMFA, MOE).

- Apply cluster analysis to identify pharmacophoric features driving activity. Publish raw data in supplementary tables for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.